molecular formula C11H9N5O3S B069487 (R)-(-)-NBD-Py-NCS CAS No. 163927-29-5

(R)-(-)-NBD-Py-NCS

Cat. No. B069487
M. Wt: 291.29 g/mol
InChI Key: CHKCHHTYBXOUKH-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(R)-(-)-NBD-Py-NCS” often involves sonochemical methods or coordination polymer techniques. For example, nano-structures of Pb(II) coordination polymers were synthesized using a sonochemical method, showcasing a methodological approach potentially applicable to “(R)-(-)-NBD-Py-NCS” synthesis (Soltanian Fard-Jahromi & Morsali, 2010).

Molecular Structure Analysis

The molecular structure of complexes similar to “(R)-(-)-NBD-Py-NCS” has been elucidated using various techniques like X-ray diffraction and photoelectron spectroscopy. These studies reveal details about the electronic and molecular surface structure, offering insights into the arrangement and interactions within the molecule (Johansson et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of such complexes can be diverse, depending on their molecular structure and the nature of their ligands. For example, the formation of mononuclear nitrido complexes of chromium(VI) and molybdenum(VI) provides insight into the types of chemical reactions “(R)-(-)-NBD-Py-NCS” might undergo (Chiu et al., 1996).

Physical Properties Analysis

The physical properties of these complexes, such as thermal stability and morphology, can be assessed through techniques like scanning electron microscopy and thermal gravimetric analysis. These properties are crucial for understanding the behavior and potential applications of the compound (Aslani, Morsali, & Zeller, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability in different environments, and interactions with other molecules, are vital for the application and functionality of “(R)-(-)-NBD-Py-NCS”. Studies on similar compounds provide a foundation for predicting and understanding these aspects (Li et al., 2009).

properties

IUPAC Name

7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCHHTYBXOUKH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584938
Record name 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-NBD-Py-NCS

CAS RN

163927-29-5
Record name 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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